molecular formula C18H19F3N4O3S B2662592 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide CAS No. 1105210-66-9

4-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide

Cat. No. B2662592
CAS RN: 1105210-66-9
M. Wt: 428.43
InChI Key: FGAHDOLRRZVXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide is a useful research compound. Its molecular formula is C18H19F3N4O3S and its molecular weight is 428.43. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

Heterocyclic compounds play a crucial role in the development of new pharmaceuticals, materials, and agrochemicals. The utility of acetoacetanilides in the synthesis of various heterocyclic derivatives demonstrates the importance of such compounds in medicinal chemistry and drug discovery. For example, acetoacetanilides have been used to synthesize thienopyridines and other fused derivatives, highlighting their versatility in creating bioactive molecules with potential therapeutic applications (Harb, Hussein, & Mousa, 2006).

Anti-inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from natural products, such as visnaginone and khellinone, has led to the discovery of compounds with significant anti-inflammatory and analgesic properties. These compounds have shown high inhibitory activity on cyclooxygenase-2 (COX-2) enzymes, suggesting their potential as selective COX-2 inhibitors for the treatment of inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Activity

New thieno[2,3-c]pyridazines have been synthesized and evaluated for their antibacterial activity. These novel compounds have shown effectiveness against various bacterial strains, indicating their potential as new antibacterial agents. Such research underscores the continuous need for new antimicrobial compounds in the fight against resistant bacterial infections (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Antitumor Activity

The development of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides has contributed to cancer research, showing potent antiproliferative activity against various cancer cell lines. These findings highlight the potential of such compounds in the development of new anticancer therapies, offering hope for more effective and targeted treatments (Wu, Ding, Tang, Ye, Peng, & Hu, 2017).

COX Inhibitory Activity

Synthesis and investigation of 5,6-diaryl-1,2,4-triazine derivatives have provided insights into their potential as cyclooxygenase (COX) inhibitors. Such studies are crucial for understanding the mechanism of action of COX inhibitors and for the development of new therapeutic agents targeting inflammatory processes (Ertas, Biltekin, Berk, Yurttaş, & Demirayak, 2022).

properties

IUPAC Name

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c1-11(26)22-15-7-8-17(25-24-15)29-9-3-4-16(27)23-13-10-12(18(19,20)21)5-6-14(13)28-2/h5-8,10H,3-4,9H2,1-2H3,(H,23,27)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAHDOLRRZVXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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